Z-VA-DL-D-FMK

Description

Significance of Peptidyl Fluoromethylketones as Protease Inhibitors in Research

Peptidyl fluoromethylketones (FMKs) represent a crucial class of enzyme inhibitors within synthetic chemistry and medicinal research. nih.gov Their primary significance lies in their capacity to act as potent and often irreversible inhibitors of serine and cysteine proteases. nih.govnih.gov This inhibitory action is largely attributed to the unique chemical properties conferred by the fluorine atom(s) adjacent to a C-terminal ketone group. nih.gov This structural feature significantly enhances the reactivity of the carbonyl group, making it a prime target for nucleophilic attack by residues within the active site of a protease. nih.govnih.gov

The design of peptidyl FMKs allows for a high degree of specificity. The peptide portion of the molecule can be tailored to mimic the natural substrate of a particular protease, guiding the inhibitor to its intended target. nih.govnih.gov This selectivity makes them superior to other reactive compounds, such as chloromethyl ketones (CMKs), which are more prone to non-specific binding and can lead to undesirable side effects in biological systems. mdpi.com Consequently, peptidyl FMKs are widely used as chemical probes to explore the activity of proteases and to clarify their roles in the onset and progression of various diseases, including cancers, viral infections, and inflammatory conditions like rheumatoid arthritis. nih.govmdpi.com For example, they have been instrumental in studying the proteases of viruses like SARS-CoV, thereby aiding in the development of strategies to inhibit viral replication. nih.govmdpi.com

Historical Context and Evolution of Z-Val-Ala-DL-Asp-Fluoromethylketone as a Research Tool

The development of Z-Val-Ala-DL-Asp-Fluoromethylketone (Z-VAD-FMK) is a key achievement in the study of proteolysis, largely credited to the pioneering work of Dr. Robert Smith. nih.gov His research recognized proteolysis as a fundamental physiological and pathophysiological process, leading to the creation of specific inhibitors to analyze protease activity. nih.gov Z-VAD-FMK was designed as a specific inhibitor for caspases, a family of enzymes deeply involved in apoptosis. nih.gov

Initially, the development of Z-VAD-FMK was aimed at therapeutic applications. nih.govresearchgate.net However, researchers discovered that a metabolic derivative of the FMK compound had unforeseen cytotoxicity, which hindered its potential as a drug. nih.govresearchgate.net Despite this setback, Z-VAD-FMK proved to be an exceptionally valuable tool for fundamental research. nih.gov Its ability to act as a cell-permeable, pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases allows it to effectively block the process of apoptosis in experimental settings. invivogen.comrndsystems.compromega.de

This characteristic has established Z-VAD-FMK as a cornerstone research tool for investigating the intricate mechanisms of caspase-mediated cell death. pubcompare.airesearchgate.net It is widely employed in cell culture and in vivo studies to understand the role of caspases in various biological processes, including inflammation and the host immune response. nih.gov For instance, it has been used to study the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. invivogen.com The evolution of Z-VAD-FMK from a potential therapeutic agent to an indispensable research chemical highlights its profound impact on the fields of histochemistry, cell biology, and immunology. nih.gov

Table 1: Properties of Z-Val-Ala-DL-Asp-Fluoromethylketone

| Property | Value |

|---|---|

| Full Name | Z-Val-Ala-DL-Asp-Fluoromethylketone |

| Common Abbreviation | Z-VAD-FMK |

| Molecular Formula | C21H28FN3O7 |

| Average Molecular Weight | 453.467 Da |

| Mechanism of Action | Irreversible pan-caspase inhibitor |

| Primary Target | Caspase family of proteases |

| Key Application | Research tool for studying apoptosis and inflammation |

Table 2: Summary of Key Research Findings

| Research Area | Finding | Reference |

|---|---|---|

| Apoptosis Research | Z-VAD-FMK is a cell-permeable, pan-caspase inhibitor that can block the induction of apoptosis. It irreversibly binds to the catalytic site of caspase proteases. | invivogen.compromega.de |

| Inflammation Studies | The compound inhibits caspase-1, which is involved in the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. | invivogen.comnih.gov |

| Neuroprotection | The methyl ester form, Z-VAD(OMe)-FMK, has been studied for its potential to limit brain damage resulting from arterial obstruction. | bachem.comfishersci.com |

| Cancer Research | Used to investigate the role of apoptosis in resistance to chemotherapy. | ontosight.ai |

| Viral Disease Research | Peptidyl FMKs in general are used to inhibit viral proteases, such as those in SARS-CoV, to block viral replication. | nih.gov |

Structure

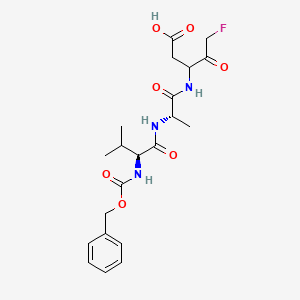

2D Structure

Properties

IUPAC Name |

5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-LWSHRDBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420583 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220644-02-0 | |

| Record name | AC1NUZLU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanism of Action and Enzyme Inhibition Profile

Irreversible Covalent Modification of Target Cysteine Residues

The primary mechanism of action for Z-VAD-FMK involves the irreversible covalent modification of a critical cysteine residue within the active site of its target proteases. nih.govinvivogen.com The fluoromethylketone (FMK) group at the C-terminus of the peptide is the key to this irreversible inhibition. nih.gov This group forms a stable thioether bond with the sulfhydryl group of the active site cysteine, effectively and permanently inactivating the enzyme. nih.gov This covalent binding prevents the enzyme from engaging with its natural substrates.

Pan-Caspase Inhibitory Spectrum and Specificity

Z-VAD-FMK is widely recognized as a pan-caspase inhibitor, meaning it can block the activity of a broad range of caspases. tocris.comsigmaaldrich.cominvivogen.com Caspases are a family of cysteine-aspartic proteases that play crucial roles in programmed cell death (apoptosis) and inflammation. invivogen.com They are broadly categorized into initiator caspases, which trigger the apoptotic cascade, and effector caspases, which execute the final stages of cell death.

Z-VAD-FMK effectively inhibits initiator caspases, including caspase-1, caspase-8, and caspase-9. invivogen.com By blocking the activity of these upstream caspases, Z-VAD-FMK can prevent the activation of the downstream effector caspases, thereby halting the apoptotic signaling cascade at an early stage. For instance, inhibition of caspase-8 by Z-VAD-FMK has been shown to block apoptosis induced by certain stimuli. nih.gov

The compound also potently inhibits effector caspases such as caspase-3 and caspase-7. invivogen.comcellsignal.com These caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. By directly inhibiting these executioner enzymes, Z-VAD-FMK can prevent the dismantling of the cell. Research has shown that Z-VAD-FMK prevents the processing of pro-caspase-3 into its active form. cellsignal.com

While Z-VAD-FMK is a broad-spectrum inhibitor, its efficiency and the kinetics of inhibition can vary among different caspase family members. It generally exhibits potent inhibition of most human caspases, with the notable exception of caspase-2, against which it is significantly less effective. invivogen.com The rate of inactivation can differ, with some caspases being inhibited more rapidly than others. This differential activity can be attributed to subtle variations in the active site architecture among the various caspases.

Interactive Table: Inhibitory Profile of Z-VAD-FMK against Various Caspases

| Caspase Target | IC50 (in vitro) | Key Findings |

|---|---|---|

| Pan-Caspase | 0.0015 - 5.8 mM | Broad-spectrum inhibitor of caspase processing and apoptosis induction in tumor cells. tocris.comnih.gov |

| Caspase-1 | - | A known inhibitor of caspase-1. invivogen.com |

| Caspase-2 | Weakly Inhibited | Significantly less effective against caspase-2 compared to other caspases. invivogen.com |

| Caspase-3 | - | Prevents the adoption of its active form. cellsignal.com |

| Caspase-6 | - | A study has detailed the structure of human caspase-6 in a complex with Z-VAD-FMK. nih.gov |

| Caspase-7 | - | Effectively inhibited by Z-VAD-FMK. invivogen.com |

| Caspase-8 | - | Inhibition blocks apoptosis triggered by specific stimuli. nih.gov |

| Caspase-9 | - | Some studies suggest Z-VAD-FMK can upregulate caspase-9 activity under certain conditions. nih.gov |

Inhibition of Non-Caspase Proteases (e.g., Peptide:N-glycanase, Cathepsin B)

It is crucial to note that the inhibitory activity of Z-VAD-FMK is not entirely specific to caspases. Research has demonstrated that it can also inhibit other, unrelated proteases. This off-target activity is an important consideration in experimental design and data interpretation.

Notable non-caspase targets include:

Peptide:N-glycanase (PNGase): Z-VAD-FMK has been shown to inhibit PNGase, an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.govresearchgate.net This inhibition can lead to cellular stress. researchgate.net

Cathepsin B: This lysosomal cysteine protease is also inhibited by Z-VAD-FMK. nih.govcellsignal.com This off-target effect has been observed in various studies.

Interactive Table: Off-Target Inhibition by Z-VAD-FMK

| Non-Caspase Target | Reported Effect | Significance |

|---|---|---|

| Peptide:N-glycanase (PNGase) | Potent inhibition. nih.govcellsignal.com | Can induce cellular autophagy and ER stress, complicating the interpretation of results in apoptosis studies. nih.govresearchgate.net |

| Cathepsin B | Inhibition observed. nih.govcellsignal.com | May contribute to cellular effects independent of caspase inhibition. |

Substrate Mimicry and Active Site Binding Dynamics

The efficacy of Z-VAD-FMK as a caspase inhibitor is rooted in its structural design, which mimics the natural substrates of these enzymes. nih.gov Caspases recognize and cleave their substrates at specific tetrapeptide sequences, with a stringent requirement for an aspartic acid residue at the P1 position. The "VAD" (Val-Ala-Asp) sequence in Z-VAD-FMK mimics this recognition motif, allowing it to fit into the active site of the caspase. nih.gov The benzyloxycarbonyl (Z) group at the N-terminus enhances the cell permeability of the inhibitor. nih.gov

Once positioned within the active site, the inhibitor's fluoromethylketone group is perfectly situated to react with the catalytic cysteine residue, leading to the irreversible covalent bond that defines its inhibitory mechanism. nih.gov X-ray crystallography studies have provided detailed insights into the binding of Z-VAD-FMK to the active site of caspases, confirming the substrate mimicry and the covalent linkage. A study on caspase-6 revealed a unique peptide binding mode when in a non-canonical inactive conformation. nih.gov

Stereochemical Considerations in Inhibitor Activity

The stereochemistry of the peptide component of Z-VAD-FMK is crucial for its inhibitory activity. The specific sequence of L-amino acids (Valine and Alanine) and the nature of the aspartic acid residue are recognized by the caspase active site. The designation "DL-Asp" in "Z-Val-Ala-DL-Asp-Fluoromethylketone" indicates that a mixture of both D and L stereoisomers of aspartic acid is present. bachem.com

Compound Names Table

| Full Chemical Name | Common Abbreviation |

| Z-Val-Ala-DL-Asp-Fluoromethylketone | Z-VAD-FMK |

| Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | Z-VAD(OMe)-FMK |

| Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone | Z-VAD.FMK |

| Z-VAD(OH)-FMK | Caspase Inhibitor VI |

| Acetyl-Asp-Glu-Val-Asp-Aldehyde | Ac-DEVD-CHO |

| z-FA-FMK | |

| z-IETD-FMK |

Modulation of Cellular Death and Survival Pathways

Suppression of Programmed Cell Death (Apoptosis)

Z-VAD-FMK is widely recognized for its ability to suppress apoptosis by interfering with the core enzymatic machinery responsible for executing this process.

The primary mechanism by which Z-VAD-FMK prevents apoptosis is through the direct inhibition of the caspase cascade. A key executioner caspase is Caspase-3, also known as CPP32. nih.gov In its inactive state, CPP32 exists as a proenzyme. During apoptosis, it is cleaved into active p17 and p12 subunits. researchgate.net Research demonstrates that Z-VAD-FMK effectively inhibits apoptosis by preventing this critical processing step. nih.govresearchgate.net In cell models such as THP.1 and Jurkat T-cells, the presence of Z-VAD-FMK under apoptotic stimuli prevents the cleavage of the CPP32 proform, thereby blocking its activation and halting the downstream execution of apoptosis. researchgate.net This inhibitory action is not limited to Caspase-3; as a broad-spectrum inhibitor, Z-VAD-FMK targets multiple caspases, though its efficacy can vary between specific caspase subtypes. invivogen.comdsmc.or.kr Studies in HL-60 cells treated with apoptosis-inducing agents showed that pretreatment with Z-VAD-FMK prevented the activation of Caspase-3 and protected the cells from death. nih.gov

Table 1: Effect of Z-VAD-FMK on CPP32 (Caspase-3) Processing in Apoptotic Cells

| Cell Line | Apoptotic Stimulus | Observation | Finding |

|---|---|---|---|

| THP.1 Cells | Cycloheximide and TLCK | Western blot analysis for p17 subunit of CPP32. | Z-VAD-FMK completely inhibited the processing of the CPP32 proform to its active p17 subunit. researchgate.net |

| Jurkat T-Cells | Anti-Fas antibody | Western blot analysis for p17 subunit of CPP32. | Z-VAD-FMK inhibited the processing of CPP32 to the p17 subunit. researchgate.net |

| HL-60 Cells | Anisomycin or Geranylgeraniol | Analysis of Caspase-3 activation. | Pretreatment with Z-VAD-FMK prevented the processing and activation of Caspase-3. nih.gov |

The activation of executioner caspases leads to characteristic biochemical and morphological changes in apoptotic cells, including the cleavage of specific cellular substrates and the fragmentation of genomic DNA. Z-VAD-FMK has been shown to effectively prevent these apoptotic hallmarks. One critical substrate for activated Caspase-3 is Poly(ADP-ribose) polymerase (PARP). Its cleavage is a well-established marker of apoptosis. Studies have consistently shown that Z-VAD-FMK treatment abolishes PARP cleavage in various cell types subjected to apoptotic stimuli, such as UVB-irradiated ovarian cancer cells and human granulosa cells under hypoxic conditions. nih.govresearchgate.net

Furthermore, Z-VAD-FMK has been demonstrated to reduce the extent of DNA fragmentation, another key feature of late-stage apoptosis. In studies involving cryopreserved bovine embryos, the inclusion of Z-VAD-FMK significantly decreased the number of cells with fragmented DNA as identified by the TUNEL assay. nih.gov Similarly, in prostate cancer cells treated with the chemotherapeutic agent irofulven, Z-VAD-FMK profoundly suppressed the extensive DNA fragmentation that otherwise occurred. aacrjournals.org

Table 2: Research Findings on Z-VAD-FMK's Prevention of Apoptotic Hallmarks

| Experimental Model | Apoptotic Stimulus | Hallmark Measured | Result of Z-VAD-FMK Treatment |

|---|---|---|---|

| PA-1 Ovarian Cancer Cells | UVB Radiation | PARP Cleavage | Abolished PARP cleavage. researchgate.net |

| Human Granulosa-like Tumor Cell Line (HGL5) | Cobalt Chloride (hypoxia mimic) | PARP Cleavage | Decreased PARP cleavage. nih.gov |

| Bovine Blastocysts | Cryopreservation | DNA Fragmentation (TUNEL) | Decreased the percentage of DNA fragmented cells from 6.1% to 3.4%. nih.gov |

| PC-3 Prostate Cancer Cells | Irofulven | DNA Fragmentation | Suppressed DNA fragmentation by over 80%. aacrjournals.org |

| Morris Hepatoma Cells | Ganciclovir | Apoptotic Cell Percentage (TUNEL) | A two-fold increase in uptake of radiolabeled Z-VAD-FMK was observed in apoptotic cells. nih.gov |

The intrinsic pathway of apoptosis is heavily dependent on the permeabilization of the mitochondrial outer membrane (MOMP), which allows for the release of pro-apoptotic factors like cytochrome c into the cytosol. The effect of Z-VAD-FMK on this process is complex and appears to be context-dependent. In a model of radiation-induced neuronal cell death, treatment with Z-VAD-FMK reduced the appearance of cytochrome c in the cytosolic fraction, suggesting an intervention upstream of or at the level of MOMP. nih.gov

However, other studies indicate that Z-VAD-FMK acts primarily downstream of MOMP. In HeLa cells prompted to undergo apoptosis via Bax overexpression, caspase inhibition by Z-VAD-FMK did not prevent the release of cytochrome c or Smac/Diablo from the mitochondria. researchgate.net Interestingly, in the same study, the release of other mitochondrial proteins, EndoG and AIF, was blocked, indicating that their release is dependent on downstream caspase activity. researchgate.net Furthermore, in mouse embryonic fibroblasts treated with etoposide, Z-VAD-FMK paradoxically increased cytochrome c release and the activity of the initiator caspase-9, while still inhibiting the executioner caspases-3, -6, and -7. nih.gov This suggests that in some cellular contexts, blocking executioner caspases may lead to an amplification loop that enhances upstream mitochondrial apoptotic events. nih.gov

The inhibitor's efficacy can also depend on the specific caspases involved in a given apoptotic process. In a study on p815 mastocytoma cells, Z-VAD-FMK failed to prevent apoptosis, a failure attributed to its poor inhibition of caspase-6, which was critical for the observed cell death pathway in that specific model. dsmc.or.kr Moreover, in certain fibroblast models, Z-VAD-FMK has been observed to accelerate p53-dependent apoptosis by increasing mitochondrial membrane depolarization and upstream caspase-9 activity, demonstrating that its effects can be contrary to simple cytoprotection. nih.gov

Induction or Modulation of Non-Apoptotic Cell Death Pathways

The inhibition of caspases by Z-VAD-FMK can reroute the cellular death process. Instead of undergoing apoptosis, cells under certain stimuli may be shunted towards alternative, non-apoptotic death pathways.

A prominent example of Z-VAD-FMK's ability to modulate cell death pathways is its capacity to induce necroptosis, a form of programmed necrosis. This phenomenon is particularly well-documented in macrophages. frontiersin.orgnih.gov Necroptosis is regulated by a signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIP1), RIP3, and Mixed Lineage Kinase Domain-Like protein (MLKL). frontiersin.orgnih.gov Caspase-8 normally cleaves and inactivates RIP1, thus suppressing necroptosis. By inhibiting Caspase-8, Z-VAD-FMK removes this brake, allowing the necroptotic pathway to proceed, especially when triggered by inflammatory stimuli like Toll-like receptor (TLR) ligands (e.g., lipopolysaccharide, LPS). frontiersin.orgkoreascience.kr

The sensitivity of different cell types to Z-VAD-FMK-induced necroptosis varies. Macrophages, which express high levels of RIP1, are particularly susceptible, whereas cells with low RIP1 expression, such as vascular smooth muscle cells, are resistant. tandfonline.comnih.gov In lipopolysaccharide-activated macrophages, Z-VAD-FMK has been shown to induce necroptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of MLKL and p38 MAP kinase. nih.gov This induction of macrophage necroptosis by Z-VAD-FMK has been observed to have a protective role in animal models of endotoxic shock by reducing the percentage of pro-inflammatory macrophages. frontiersin.orgnih.gov

Table 3: Z-VAD-FMK-Induced Necroptosis in Macrophages

| Cell Type | Stimulus in Combination with Z-VAD-FMK | Key Pathway Components | Outcome |

|---|---|---|---|

| J774A.1 and RAW264.7 Macrophages | None / IFN-γ priming | Receptor-Interacting Protein 1 (RIP1) | Induction of necrotic cell death and autophagy. tandfonline.comnih.gov |

| Bone Marrow-Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | Nitric Oxide | Promoted LPS-induced necroptosis, leading to reduced pro-inflammatory cytokine secretion. frontiersin.orgnih.gov |

| Lipopolysaccharide-activated Macrophages (CAMs) | Lipopolysaccharide (LPS) | ROS, MLKL, p38 | Induced necroptosis via ROS-mediated activation of MLKL and p38. nih.gov |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS or poly I:C (TLR ligands) | RIP1, Autophagy machinery, Type I IFN | Induced cell death that was inhibited by necrostatin-1 (RIP1 inhibitor) and was associated with autophagy. koreascience.kr |

Autophagy Regulation and Crosstalk with Cell Death

Z-Val-Ala-DL-Asp-Fluoromethylketone, a widely utilized pan-caspase inhibitor, demonstrates a complex relationship with autophagy, a cellular process for degrading and recycling cellular components. While it effectively blocks caspase-mediated apoptosis, Z-VAD-FMK has been observed to induce autophagy as an unintended side effect nih.govconsensus.app. This induction of autophagy is not always a consequence of caspase inhibition itself. Some research proposes that Z-VAD-FMK triggers autophagy through off-target inhibition of the N-glycanase NGLY1, an enzyme essential for the endoplasmic reticulum-associated degradation (ERAD) response nih.govconsensus.appreading.ac.uk.

The interaction of Z-VAD-FMK with autophagy extends beyond simple induction. Studies have shown that the compound can impair autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation. Z-VAD-FMK was found to block the clearance of autophagosomal cargo, leading to an accumulation of autophagosomes nih.gov. This impairment is attributed to the inhibitor's ability to suppress the activity of lysosomal cathepsins and calpains, which are crucial for the final degradation steps in the autophagic pathway nih.gov.

This modulation of autophagy has direct implications for cell fate, creating a crosstalk between different cell death pathways. In some cellular contexts, such as L929 fibrosarcoma cells, treatment with Z-VAD-FMK can lead to autophagic cell death reading.ac.uk. In other models, while Z-VAD-FMK successfully prevents apoptosis, it does not halt the ongoing autophagic processes. This can lead to a scenario where necrosis follows autophagy-associated apoptosis, highlighting a complex interplay between these cellular responses oup.com. For instance, in dopaminergic neuroblastoma cells subjected to oxidative stress, Z-VAD-FMK abolished apoptosis but did not abrogate autophagy oup.com.

Table 1: Effects of Z-VAD-FMK on Autophagy Regulation and Crosstalk

| Cellular Process | Observed Effect of Z-VAD-FMK | Potential Mechanism | Reference |

|---|---|---|---|

| Autophagy Induction | Induces autophagy as a side effect. | Off-target inhibition of N-glycanase NGLY1. | nih.govconsensus.appreading.ac.uk |

| Autophagic Flux | Impairs autophagic flux, leading to autophagosome accumulation. | Inhibition of lysosomal cathepsin and calpain activities. | nih.gov |

| Crosstalk with Cell Death | Can lead to autophagic cell death in certain cell lines. | Inactivation of caspase-8 and increased ROS production. | reading.ac.uk |

| Apoptosis vs. Autophagy | Prevents apoptosis but does not stop autophagy, potentially leading to subsequent necrosis. | Abolishes caspase-dependent apoptosis while autophagy continues. | oup.com |

Influence on Cell Survival Mechanisms and Anti-Apoptotic Factors (e.g., Bcl-2/Bcl-XL)

The primary mechanism by which Z-VAD-FMK promotes cell survival is through its function as a broad-spectrum caspase inhibitor. By irreversibly binding to the catalytic site of multiple caspases, it blocks the execution phase of apoptosis, a key programmed cell death pathway invivogen.compromega.comnih.govnih.gov. This inhibition of caspase activity has been shown to increase cell survival in various models, such as reducing hair cell loss and apoptosis induced by ototoxic agents nih.gov.

The influence of Z-VAD-FMK on cell survival can be contrasted with the roles of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. These proteins primarily function at the mitochondrial level to prevent the release of pro-apoptotic factors like cytochrome c. A comparative study using CEM T lymphoid cells highlighted the differences between caspase blockade by Z-VAD-FMK and the protective effects of Bcl-2 overexpression nih.gov. While both Z-VAD-FMK and Bcl-2 were able to prevent chromatin condensation and cellular fragmentation, Z-VAD-FMK could not prevent the depolarization of the mitochondrial membrane potential, a key event that Bcl-2 regulates nih.gov. This finding suggests that the anti-apoptotic actions of Bcl-2 are not solely attributable to preventing caspase activation downstream of mitochondria, but involve direct mitochondrial protection nih.gov.

Interestingly, the interaction of Z-VAD-FMK with the apoptotic machinery can sometimes lead to unexpected outcomes. In a study using mouse embryonic fibroblasts treated with etoposide, Z-VAD-FMK inhibited the expected effector caspases but paradoxically increased the cleavage and activity of the initiator caspase-9 nih.gov. Caspase-9 is a key component of the mitochondrial apoptotic pathway, which is regulated by Bcl-2 family proteins. This suggests that under certain conditions, Z-VAD-FMK might be involved in an amplification loop at the mitochondrial level, a pathway heavily influenced by Bcl-2 and Bcl-xL nih.gov.

Table 2: Comparison of Z-VAD-FMK and Bcl-2 Overexpression on Apoptotic Events

| Apoptotic Event | Effect of Z-VAD-FMK | Effect of Bcl-2 Overexpression | Reference |

|---|---|---|---|

| Chromatin Condensation | Prevented | Prevented | nih.gov |

| Cellular Fragmentation | Prevented | Prevented | nih.gov |

| Mitochondrial Membrane Depolarization | Not Prevented | Prevented | nih.gov |

| Plasma Membrane Integrity Loss | Not Prevented | Prevented | nih.gov |

Applications and Research Methodologies in Preclinical in Vivo Models

Neurodegenerative Disease Models

Z-VAD-FMK has shown significant promise in various models of neurodegenerative diseases by mitigating neuronal cell death and its downstream consequences.

Ischemic Brain Injury Models

In preclinical models of ischemic stroke, Z-VAD-FMK has demonstrated neuroprotective effects. Studies using rat models of both global and focal cerebral ischemia have shown that caspase inhibitors like Z-VAD-FMK can reduce ischemic neuronal injury. ahajournals.org For instance, in a rat model of transient middle cerebral artery occlusion (MCAo), Z-VAD-FMK significantly reduced the volume of cortical infarction. ahajournals.org This protective effect is attributed to the inhibition of caspases, which are activated following focal ischemia and contribute to the resulting injury. ahajournals.org The timing and dosage of Z-VAD-FMK administration appear to be critical, with pre- and post-ischemic treatment regimens showing the most significant protection. ahajournals.org

Further studies have explored the synergistic effects of Z-VAD-FMK with other neuroprotective agents. For example, when combined with the NMDA receptor antagonist MK-801 in a mouse model of focal cerebral ischemia, a subthreshold dose of Z-VAD-FMK significantly enhanced the neuroprotective effects of MK-801, reducing infarct size and improving neurological function. nih.gov This suggests that targeting both apoptotic and excitotoxic pathways simultaneously may offer a more effective therapeutic strategy for ischemic stroke. nih.gov

Table 1: Effects of Z-Val-Ala-DL-Asp-Fluoromethylketone in Ischemic Brain Injury Models

| Model | Key Findings | Reference |

|---|---|---|

| Rat model of focal cerebral ischemia (90-minute MCAo) | Significantly reduced cortical infarction volume at 1-day survival with a pre- and post-ischemic dosing regimen. | ahajournals.org |

| Mouse model of focal cerebral ischemia (2-hour MCAo) | A subthreshold dose of Z-VAD-FMK combined with a subthreshold dose of MK-801 significantly decreased infarct size by 29%. | nih.gov |

| Mouse model of focal cerebral ischemia (2-hour MCAo) | A subthreshold dose of Z-VAD-FMK extended the therapeutic window for MK-801 by 2 hours. | nih.gov |

Excitotoxicity and Neuronal Protection

Excitotoxicity, a pathological process involving the overactivation of glutamate (B1630785) receptors, is a major contributor to neuronal damage in conditions like ischemia and neurodegenerative diseases. explorationpub.commdpi.comnih.gov Research has investigated the role of Z-VAD-FMK in protecting neurons from excitotoxic insults. In cultured mouse cortical neurons, while Z-VAD-FMK did not prevent the initial necrotic cell death induced by direct exposure to excitotoxins like NMDA or by oxygen-glucose deprivation, it did attenuate the subsequent apoptotic death that is unmasked when the excitotoxic component is blocked. nih.gov This suggests that caspases play a role in the apoptotic component of excitotoxicity-induced neuronal death. nih.gov

The inhibition of caspases by Z-VAD-FMK has been shown to reduce ischemic infarct volume by as much as 60% in animal models of stroke, and it remains effective even when administered hours after the initial insult. nih.gov This highlights the potential of combining caspase inhibitors with glutamate antagonists to mitigate brain damage following hypoxic-ischemic events. nih.gov

Models of Hearing Loss and Cochlear Hair Cell Survival

The loss of cochlear hair cells, which are essential for hearing, is a primary cause of sensorineural hearing loss. tau.ac.ilnih.gov Apoptosis is a key mechanism underlying hair cell death due to various insults, including genetic defects, noise exposure, and ototoxic drugs. nih.govfrontiersin.org Z-VAD-FMK has been investigated for its potential to protect these vital cells.

In a mouse model of genetic deafness where hair cells progressively degenerate via apoptosis, treatment of cochlear explant cultures with Z-VAD-FMK significantly increased the number of surviving hair cells. tau.ac.ilnih.gov This protective effect was found to be time-dependent, with the therapeutic window closing as embryonic development progressed. nih.gov The survival was a direct result of the anti-apoptotic action of Z-VAD-FMK on the dying hair cells. nih.gov

Furthermore, in a rodent model of noise-induced hearing loss, a single intraperitoneal injection of Z-VAD-FMK administered after noise exposure partially mitigated auditory dysfunction and preserved cochlear hair cells. frontiersin.orgnih.gov The treatment also led to a reduction in the levels of apoptotic and inflammatory proteins in the inner ear. frontiersin.org Similarly, in in vitro studies, Z-VAD-FMK was shown to significantly reduce hair cell loss and apoptosis induced by the chemotherapeutic agent Actinomycin-D. nih.gov

Table 2: Effects of Z-Val-Ala-DL-Asp-Fluoromethylketone on Cochlear Hair Cell Survival

| Model | Key Findings | Reference |

|---|---|---|

| Pou4f3 knockout mouse model of genetic deafness (cochlear explants) | Significantly higher number of hair cells in Z-VAD-FMK treated cultures compared to untreated. | nih.gov |

| Rodent model of noise-induced hearing loss | Partially mitigated auditory brainstem response threshold shifts and rescued outer hair cells. | frontiersin.orgnih.gov |

| In vitro Actinomycin-D-induced hair cell damage | Significantly reduced hair cell loss and apoptosis. | nih.gov |

Amyloid Precursor Protein Processing in Alzheimer's Disease Models

Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. nih.govcapes.gov.brfrontiersin.org An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which prevents the formation of Aβ. nih.govnih.gov Caspase cleavage of APP has also been implicated in the pathology of Alzheimer's disease. nih.govnih.gov

While direct studies on the effect of Z-VAD-FMK on APP processing in Alzheimer's disease models were not the primary focus of the provided context, the known involvement of caspases in APP cleavage suggests a potential role for caspase inhibitors in modulating this process. nih.govnih.gov The PDAPP transgenic mouse model, which overexpresses a mutant form of human APP, develops many of the pathological hallmarks of Alzheimer's disease, including age-dependent Aβ deposition, particularly Aβ42, in specific brain regions like the cortex and hippocampus. ucsf.edu This model provides a valuable platform for investigating the effects of compounds like Z-VAD-FMK on the amyloidogenic processing of APP. ucsf.edu

Inflammatory and Autoimmune Disease Models

Z-VAD-FMK has also been evaluated in models of inflammatory and autoimmune diseases, where apoptosis plays a role in the regulation of the immune response and tissue damage.

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis. nih.gov In a study investigating the role of the PRAK-NRF2 pathway in Th17 cell differentiation, Z-VAD-FMK was used to assess the impact of apoptosis on this process. pnas.org While Z-VAD-FMK treatment effectively reduced the level of apoptosis in both wild-type and Prak knockout Th17 cells, it did not affect the divergence in their differentiation. pnas.org This suggests that while apoptosis may occur, it is not the primary driver of the observed differences in Th17 cell differentiation in this specific model. pnas.org However, other research has demonstrated that treatment with Z-VAD-fmk can significantly reduce the severity of experimental spinal cord injury by decreasing inflammation, tissue injury, neutrophil infiltration, and apoptosis. nih.gov

Acute Inflammation (e.g., LPS-pyrexia, carrageenan edema)

Z-Val-Ala-DL-Asp-Fluoromethylketone (Z-VAD-FMK) has been utilized to probe the mechanisms of acute inflammation in various animal models. In studies of lipopolysaccharide (LPS)-induced inflammation, which mimics bacterial infection, Z-VAD-FMK has demonstrated significant effects. For instance, in mouse models of endotoxic shock induced by LPS, intraperitoneal administration of Z-VAD-FMK has been shown to reduce the release of pro-inflammatory cytokines. researchgate.net This is achieved, in part, by inducing necroptosis in macrophages, thereby limiting their capacity to produce inflammatory mediators. nih.govfrontiersin.org Furthermore, Z-VAD-FMK treatment has been observed to promote the accumulation of myeloid-derived suppressor cells, which contribute to the inhibition of macrophage activation. nih.govfrontiersin.org

In models of allergic airway inflammation, Z-VAD-FMK has also shown promise. In OVA-sensitized and challenged mice, a model for asthma, the inhibitor significantly reduced inflammatory cell infiltration into the airways, mucus production, and the levels of Th2 cytokines. aai.orgaai.org This suggests that the anti-inflammatory effects of Z-VAD-FMK extend to T-cell dependent inflammatory responses. aai.orgaai.org Similarly, in a model of cigarette smoke-induced airway inflammation, Z-VAD-FMK was found to alleviate both airway inflammation and the development of emphysema, along with reducing serum levels of IL-1β and IL-8. nih.govresearchgate.netnih.gov

Table 1: Effects of Z-VAD-FMK in Acute Inflammation Models

| Model | Key Findings | References |

| LPS-induced Endotoxic Shock (mice) | Reduced pro-inflammatory cytokine release, induced macrophage necroptosis, promoted myeloid-derived suppressor cell accumulation. | nih.gov, frontiersin.org, researchgate.net |

| Allergic Airway Inflammation (mice) | Decreased inflammatory cell infiltration, mucus production, and Th2 cytokine levels. | aai.org, aai.org |

| Cigarette Smoke-Induced Airway Inflammation (mice) | Alleviated airway inflammation and emphysema, reduced serum IL-1β and IL-8. | nih.gov, researchgate.net, nih.gov |

Autoimmune Hepatitis

In the context of autoimmune hepatitis, Z-Val-Ala-DL-Asp-Fluoromethylketone has been investigated for its potential to mitigate liver damage. In a mouse model of autoimmune hepatitis induced by Concanavalin A (ConA), Z-VAD-FMK treatment was shown to alleviate liver injury. nih.gov The mechanism behind this protective effect involves increasing the sensitivity of macrophages to necroptosis that is dependent on Tumor Necrosis Factor Receptor 1 (TNFR1). nih.gov By promoting the death of these key inflammatory cells, Z-VAD-FMK helps to dampen the autoimmune attack on the liver. nih.gov

Pancreatitis and Lung Injury

The application of Z-Val-Ala-DL-Asp-Fluoromethylketone has been explored in models of pancreatitis and associated lung injury. Research indicates that Z-VAD-FMK can have a positive effect on lung injury in a rat model of severe acute pancreatitis. frontiersin.org However, the outcomes of Z-VAD-FMK administration in lung injury models can be context-dependent. For instance, in a mouse model of pneumovirus infection, which can lead to acute respiratory distress syndrome (ARDS), Z-VAD-FMK treatment resulted in an increase in lung inflammation. nih.govnih.govamsterdamumc.nlresearchgate.net This was associated with a strong increase in neutrophil numbers in the lungs and higher concentrations of several proinflammatory cytokines. nih.govnih.govamsterdamumc.nlresearchgate.net This suggests that while caspase inhibition may be beneficial in certain inflammatory conditions, it can be detrimental in others, possibly by prolonging the inflammatory response. nih.govnih.gov

Endotoxic Shock

Z-Val-Ala-DL-Asp-Fluoromethylketone has been extensively studied in preclinical models of endotoxic shock, a life-threatening condition caused by a systemic inflammatory response to bacterial endotoxins like LPS. In mouse models of LPS-induced endotoxic shock, intraperitoneal injection of Z-VAD-FMK has been shown to significantly reduce mortality. nih.govfrontiersin.orgresearchgate.net This protective effect is attributed to several mechanisms. Z-VAD-FMK induces necroptosis of peritoneal macrophages, which are major producers of inflammatory cytokines. nih.govfrontiersin.org This leads to a reduction in the systemic levels of these inflammatory mediators. nih.govfrontiersin.org Furthermore, Z-VAD-FMK promotes the accumulation of myeloid-derived suppressor cells, which in turn inhibit the activation of M1 macrophages, further dampening the inflammatory cascade. nih.govfrontiersin.org Interestingly, the route of administration appears to be crucial, as intravenous injection of Z-VAD-FMK did not show the same protective effects on pathology, survival, or inflammatory cytokine secretion in LPS-challenged mice. nih.govfrontiersin.org

Table 2: Effects of Z-VAD-FMK in Endotoxic Shock Models

| Model | Route of Administration | Key Findings | References |

| LPS-induced Endotoxic Shock (mice) | Intraperitoneal | Reduced mortality, decreased pro-inflammatory cytokines, induced macrophage necroptosis, promoted myeloid-derived suppressor cell accumulation. | nih.gov, frontiersin.org, researchgate.net |

| LPS-induced Endotoxic Shock (mice) | Intravenous | No significant effect on pathology, survival, or inflammatory cytokine secretion. | nih.gov, frontiersin.org |

Ischemia-Reperfusion Injury in various tissues (e.g., renal, myocardial, muscle)

Z-Val-Ala-DL-Asp-Fluoromethylketone has been evaluated for its protective effects against ischemia-reperfusion (I/R) injury in a variety of tissues. I/R injury is the tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen.

Renal Ischemia-Reperfusion Injury: In murine models of renal I/R injury, administration of Z-VAD-FMK at the time of reperfusion was found to prevent the early onset of renal apoptosis, inflammation, and tissue injury. researchgate.net This suggests that apoptosis is a critical initiating event in reperfusion-induced inflammation. researchgate.net However, some studies have reported conflicting results, with Z-VAD-FMK failing to prevent I/R-induced kidney damage and, in some cases, even worsening renal function. nih.gov These discrepancies may be due to the non-apoptotic effects of Z-VAD-FMK, such as the impairment of autophagic flux. nih.gov Interestingly, a recent study highlighted sex-specific differences, where Z-VAD-FMK was more effective in reducing renal injury and promoting recovery in female rats compared to males following I/R. physiology.org

Myocardial Ischemia-Reperfusion Injury: In a rat model of myocardial I/R injury, Z-VAD-FMK was effective in reducing the infarct size, which was associated with an attenuation of cardiomyocyte apoptosis. ahajournals.orgahajournals.org However, in a similar study using mice, neither Z-VAD-FMK nor another caspase inhibitor reduced myocardial infarct size. nih.gov This suggests species-specific differences in the role of apoptosis in myocardial I/R injury. Another study in a pig heart model found that combining Z-VAD-FMK with a necroptosis inhibitor provided significantly greater protection against I/R injury than either inhibitor alone. nih.gov

Muscle Ischemia-Reperfusion Injury: In a mouse model of hindlimb I/R, Z-VAD-FMK was shown to be effective in reducing muscle injury, particularly after prolonged periods of ischemia where blockade of the adhesion molecule CD18 was ineffective. psu.edu This suggests that with longer ischemic times, the mechanism of injury may shift towards an apoptosis-dependent pathway that is sensitive to caspase inhibition. psu.edu

Table 3: Effects of Z-VAD-FMK in Ischemia-Reperfusion Injury Models

| Tissue | Animal Model | Key Findings | References |

| Renal | Mouse | Prevented apoptosis, inflammation, and tissue injury when given at reperfusion. | researchgate.net |

| Renal | Rat | More effective in females than males in reducing injury and improving recovery. | physiology.org |

| Myocardial | Rat | Reduced infarct size and cardiomyocyte apoptosis. | ahajournals.org, ahajournals.org |

| Myocardial | Mouse | Did not reduce infarct size. | nih.gov |

| Muscle | Mouse | Reduced injury, especially after prolonged ischemia. | psu.edu |

Cancer Research and Tumor Biology Models

Modulation of Chemotherapy Resistance

In the realm of cancer research, Z-Val-Ala-DL-Asp-Fluoromethylketone has been investigated for its potential to modulate the resistance of tumors to chemotherapy. One study explored the combination of Z-VAD-FMK with radiation therapy in breast and lung cancer xenograft models. The findings indicated that Z-VAD-FMK acted as a radiosensitizer, enhancing the efficacy of radiation treatment. nih.gov This was accompanied by a significant anti-angiogenic effect, as evidenced by a reduction in vascular density within the irradiated tumors. nih.gov These preclinical results suggest that caspase inhibition could be a promising strategy to improve the therapeutic ratio of radiation therapy in solid tumors. nih.gov

Impact on Tumor Cell Death and Growth

Z-Val-Ala-DL-Asp-Fluoromethylketone (Z-VAD-FMK) is instrumental in studying the mechanisms of tumor cell survival and proliferation. Apoptosis is a natural barrier to cancer development, and many therapeutic strategies aim to induce this process in malignant cells. By inhibiting apoptosis, Z-VAD-FMK allows researchers to dissect the specific pathways involved.

As an ICE (Interleukin-1β converting enzyme)-like protease inhibitor, Z-VAD-FMK has been shown to prevent the processing of pro-caspase-3 (CPP32) into its active form, a critical step in the apoptotic cascade. researchgate.netbloodresearch.or.krnih.gov In cultured tumor cell lines, such as those for monocytic and T-cell leukemia, preincubation with Z-VAD-FMK effectively inhibits apoptosis. researchgate.netbloodresearch.or.kr This blockade prevents the characteristic fragmentation of DNA into large kilobase-pair fragments, a hallmark of apoptotic cell death. nih.govresearchgate.net The ability of Z-VAD-FMK to act as a broad-spectrum, irreversible inhibitor of most caspases makes it a fundamental compound for investigating the resistance of tumor cells to apoptosis and for developing novel therapeutic approaches that can overcome these survival mechanisms. researchgate.netbloodresearch.or.krnih.gov

Investigation of Viral Oncogene-Induced Apoptosis

Viral oncoproteins often manipulate host cell apoptotic pathways to ensure viral replication and persistence. Z-VAD-FMK is a key pharmacological tool for investigating these interactions, particularly in infections with Human T-cell leukemia virus type 1 (HTLV-1) and Human Immunodeficiency Virus type 1 (HIV-1).

HTLV-1 Tax: The HTLV-1 oncoprotein, Tax, is known to dysregulate apoptosis, contributing to the development of Adult T-cell Leukemia/Lymphoma (ATL). nih.gov Research shows that Tax can suppress the expression of pro-apoptotic proteins like Bid and Bim. nih.gov Studies investigating drug-induced cell death in HTLV-1 infected cells have utilized Z-VAD-FMK to clarify the death mechanism. For instance, when ATL cells are treated with the proteasome inhibitor bortezomib, they typically undergo apoptosis. However, the addition of Z-VAD-FMK prevents this apoptotic death and instead shifts the cells towards necrosis, indicating the existence of alternative, caspase-independent cell death pathways that can be targeted. nih.gov In other studies examining the effects of the NAMPT inhibitor FK866 on ATL cell lines, Z-VAD-FMK had no significant effect on preventing cell death, suggesting the induced pathway was caspase-independent. researchgate.net

HIV-1 Nef: The HIV-1 accessory protein Nef is crucial for viral replication and disease progression. nih.gov It has been shown to activate host caspases, a process previously thought to be solely a host defense mechanism. nih.gov However, recent research demonstrates that this caspase activation is specifically required for efficient HIV-1 infection and release. The use of Z-VAD-FMK in in vitro models of HIV-1 infection demonstrated a dose-dependent suppression of the infection. nih.gov This suggests that by blocking caspases, Z-VAD-FMK interferes with a process that the virus hijacks for its own benefit. Furthermore, treatment with Z-VAD-FMK was associated with a higher percentage of smaller, potentially defective, viral particles, indicating that caspase inhibition may impair proper virion maturation. nih.gov

Hematological and Other Organ System Studies

Platelet Function and Storage Lesions

Platelets, though anucleated, can undergo an apoptosis-like process involving caspase activation, which contributes to their degradation during storage and affects their function. nih.govbloodjournal.ir Inhibiting this process is a key goal for improving the viability of platelet concentrates used for transfusion.

While many studies have focused on the specific caspase-3 inhibitor Z-DEVD-FMK, which has been shown to increase platelet survival and functionality during storage, research has also implicated broader caspase activity. researchgate.netnih.govnih.gov A study using Z-VAD-FMK on rat platelets demonstrated that pan-caspase inhibition decreased both phosphatidylserine (B164497) exposure, a key marker of the apoptotic process in platelets, and platelet aggregation. bloodresearch.or.krnih.gov This indicates that multiple caspases play a role in platelet activation and clearance. bloodresearch.or.krnih.gov

| Inhibitor | Model System | Key Findings | Reference |

|---|---|---|---|

| Z-DEVD-FMK (Caspase-3 Inhibitor) | Stored Human Platelet Concentrates | Increased ristocetin-induced aggregation at day 4; Increased binding to vWF at day 7; Increased cell viability (MTT assay). | nih.govnih.gov |

| Z-Val-Ala-DL-Asp-Fluoromethylketone (Pan-Caspase Inhibitor) | Rat Platelet-Rich Plasma | Decreased platelet phosphatidylserine exposure; Decreased platelet aggregation. | bloodresearch.or.krnih.gov |

Ovarian Granulosa Cell Survival

Ovarian granulosa cells are crucial for the survival and development of oocytes. nih.gov Preventing their apoptosis is a significant challenge in fertility preservation, especially during the cryopreservation and transplantation of ovarian tissue, where ischemia-reperfusion injury can cause extensive cell death. nih.govnih.gov

Z-VAD-FMK has been evaluated as a potential therapeutic agent to mitigate this damage. In vitro studies using human granulosa cell lines exposed to hypoxic conditions found that Z-VAD-FMK maintained the metabolic activity of the cells and reduced cell death. nih.govnih.gov In a preclinical animal model, cryopreserved human ovarian fragments were transplanted onto mice. While no significant improvement was seen after 3 days, ovarian tissue treated with Z-VAD-FMK and recovered after 3 weeks showed a higher density of primary follicles. nih.gov This improvement was directly associated with a decreased percentage of apoptotic cells within the tissue, demonstrating the compound's potential to improve long-term graft survival. nih.gov

| Study Type | Model System | Treatment | Key Outcomes | Reference |

|---|---|---|---|---|

| In Vitro | Human Granulosa Cell Lines (HGL5) | Z-VAD-FMK (50 μM) under hypoxic conditions | Maintained metabolic activity; Reduced cell death; Decreased PARP cleavage. | nih.govnih.gov |

| In Vivo | Human ovarian fragments xenotransplanted on SCID mice | Z-VAD-FMK (50 μM) in collagen matrix | After 3 weeks, higher primary follicular density and decreased tissue apoptosis. | nih.gov |

Airway Inflammation and Emphysema

Chronic obstructive pulmonary disease (COPD), often caused by cigarette smoke, is characterized by persistent airway inflammation and emphysema. Caspase-1 activation is implicated in this inflammatory process. nih.govnih.gov

In a mouse model, exposure to cigarette smoke resulted in poor lung function, significant inflammatory cell infiltration, and the formation of emphysema. nih.govnih.gov Treatment with Z-VAD-FMK significantly improved these conditions. nih.govnih.gov The pan-caspase inhibitor reduced airway inflammation and lessened the severity of emphysema lesions. nih.govnih.govnih.gov This was accompanied by a decrease in the serum levels of pro-inflammatory cytokines IL-1β and IL-8. nih.govnih.gov These findings suggest that broad caspase inhibition can effectively target the inflammatory pathways that drive the progression of emphysema. nih.gov

Pharmacological Interventions and Animal Models for Efficacy Assessment

The use of Z-VAD-FMK in various animal models provides a clear framework for assessing its efficacy as a potential therapeutic intervention across different pathologies. researchgate.net

Neurological Injury: In a mouse model of experimental spinal cord injury, treatment with Z-VAD-FMK significantly reduced the degree of inflammation, tissue damage, neutrophil infiltration, and apoptosis. mdpi.com Critically, this translated to a functional outcome, as the treated mice showed significantly improved recovery of limb function. mdpi.com

Sepsis/Endotoxic Shock: In models of endotoxic shock, Z-VAD-FMK has been shown to reduce lethality. Its mechanism involves triggering a specific form of programmed cell death called necroptosis in macrophages, which are key drivers of the excessive inflammatory response. frontiersin.org

Organ Transplantation: As detailed in the ovarian tissue study, incorporating Z-VAD-FMK into the transplantation procedure serves as a pharmacological strategy to improve graft survival by inhibiting ischemia-induced apoptosis. nih.gov

Chronic Inflammatory Disease: The mouse model of cigarette smoke-induced emphysema demonstrates the utility of Z-VAD-FMK in assessing the therapeutic potential of caspase inhibition for chronic inflammatory lung diseases. nih.govnih.gov

These preclinical studies, which use defined animal models to simulate human diseases, are essential for validating the mechanism of action and assessing the therapeutic potential of pharmacological agents like Z-Val-Ala-DL-Asp-Fluoromethylketone before they can be considered for further development.

Methodological Considerations for In Vivo Application (e.g., delivery, systemic effects)

The in vivo application of Z-Val-Ala-DL-Asp-Fluoromethylketone (Z-VAD-FMK), a broad-spectrum caspase inhibitor, necessitates careful consideration of delivery routes and the resultant systemic effects. ontosight.ai Its cell-permeable nature, particularly the O-methylated form which exhibits enhanced stability and permeability, allows for systemic administration to study its effects on complex biological processes in living organisms. nih.govpromega.commedchemexpress.com Preclinical studies have predominantly utilized intraperitoneal and subcutaneous injections to investigate its efficacy across various disease models. nih.govbioworld.com

Delivery in Preclinical Models

The primary route of administration for Z-VAD-FMK in many preclinical studies is intraperitoneal (i.p.) injection. This method has been employed in models of endotoxic shock, inflammation induced by cigarette smoke, and infection-associated preterm delivery. nih.govnih.govnih.gov For instance, in a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), intraperitoneal delivery of Z-VAD-FMK was effective in mitigating the systemic inflammatory response. frontiersin.org Another common route is subcutaneous (s.c.) injection, which was used in a study involving islet transplantation in diabetic mice. bioworld.com The choice of delivery method is critical and is often tailored to the specific research question and animal model. In a study on islet transplantation, for example, Z-VAD-FMK was not only administered systemically via subcutaneous injection but was also used to supplement the islet grafts directly before transplantation, which included renal subcapsular or intraportal sites. bioworld.com

Systemic Effects and Research Findings

The systemic administration of Z-VAD-FMK elicits a range of biological effects by inhibiting caspases, which are key mediators of apoptosis and inflammation. invivogen.com These effects have been documented in various preclinical in vivo models, providing insights into the compound's therapeutic potential.

Inflammatory and Autoimmune Models

In a mouse model of endotoxic shock, intraperitoneal injection of Z-VAD-FMK significantly reduced mortality and disease severity following an LPS challenge. frontiersin.org The treatment led to a marked reduction in pro-inflammatory cytokines. nih.govfrontiersin.org Systemically, Z-VAD-FMK was found to induce necroptosis in macrophages and promote the accumulation of myeloid-derived suppressor cells (MDSCs), which in turn suppressed the pro-inflammatory functions of macrophages. nih.govfrontiersin.org

A study using a cigarette smoke exposure model in mice demonstrated that Z-VAD-FMK could ameliorate airway inflammation and emphysema. nih.govnih.gov The systemic effects included a notable decrease in serum levels of key inflammatory cytokines. nih.govresearchgate.net

| Research Model | Delivery Route | Key Systemic Effects Observed | Reference(s) |

| Endotoxic Shock (LPS-induced) | Intraperitoneal (i.p.) | Alleviated endotoxic shock, reduced mortality, decreased pro-inflammatory cytokines (TNF-α), induced macrophage necroptosis, promoted accumulation of MDSCs. | nih.govfrontiersin.org |

| Cigarette Smoke Exposure | Intraperitoneal (i.p.) | Improved airway inflammation and emphysema, decreased serum IL-1β and IL-8 levels. | nih.govnih.govresearchgate.net |

| Islet Transplantation | Subcutaneous (s.c.) | Improved graft function, preserved insulin (B600854) reserves, decreased islet graft apoptosis, increased rates of euglycemia restoration. | bioworld.com |

| Infection-Induced Preterm Delivery | Intraperitoneal (i.p.) | Significantly delayed, but did not ultimately prevent, preterm delivery. | nih.gov |

| Pneumococcal Meningitis (Rabbit) | Not specified | Inhibited neuronal cell death in the hippocampus, reduced inflammatory infiltrate in cerebrospinal fluid. | mdpi.com |

| Transient Focal Brain Ischemia | Not specified | Exerted synergistic protective effects against brain injury when combined with bFGF. | mdpi.com |

Transplantation and Tissue Injury Models

In a study on islet transplantation in diabetic mice, subcutaneous administration of Z-VAD-FMK significantly improved graft function and survival. bioworld.com The treatment decreased apoptosis in the transplanted islets and helped preserve insulin reserves over time. bioworld.com This resulted in a higher percentage of mice achieving euglycemia compared to controls. bioworld.com

The neuroprotective effects of Z-VAD-FMK have also been observed. In a rabbit model of pneumococcal meningitis, the inhibitor reduced neuronal cell death and inflammation within the central nervous system. mdpi.com Furthermore, in a model of transient focal brain ischemia, Z-VAD-FMK showed synergistic protective effects when co-administered with basic fibroblast growth factor (bFGF). mdpi.com

Reproductive Health Models

In a pregnant mouse model, pretreatment with Z-VAD-FMK via intraperitoneal injection was investigated for its ability to prevent preterm delivery induced by heat-killed Group B Streptococcus. nih.gov While the compound significantly delayed the onset of preterm delivery, it did not prevent it from occurring within a 36-hour window, suggesting that while caspase-dependent apoptosis plays a role in the timing, other pathways are also involved in the ultimate outcome. nih.gov

| Effect of Z-VAD-FMK on Cytokine Levels in Mice Exposed to Cigarette Smoke | ||

| Cytokine | Sample Type | Effect of Z-VAD-FMK Treatment |

| Interleukin-1β (IL-1β) | Serum | Decreased |

| Interleukin-8 (IL-8) | Serum | Decreased |

| Interleukin-1β (IL-1β) | Bronchoalveolar Lavage Fluid (BALF) | Decreased |

| Data sourced from studies on mice exposed to cigarette smoke for three months. nih.govnih.gov |

| Effect of Z-VAD-FMK Pretreatment on Islet Graft Function | |

| Outcome Measure | Finding |

| Graft Function (Renal Subcapsular & Intraportal) | Significantly improved |

| Post-transplant Islet Graft Apoptosis | Significantly decreased |

| Graft Insulin Reserves | Preserved over time |

| Euglycemia Restoration (500 Islet Mass) | 100% with Z-VAD-FMK vs. 80% in controls |

| Euglycemia Restoration (250 Islet Mass) | 90% with Z-VAD-FMK vs. 27% in controls |

| Data from a study in streptozotocin-induced diabetic mice. bioworld.com |

Structural Modifications and Analog Development for Enhanced Specificity and Application

Design Principles for Peptide-Based Inhibitors

The design of peptide-based inhibitors like Z-VAD-FMK is a rational process, heavily reliant on understanding the target enzyme's structure and substrate specificity. nih.gov Key principles include:

Mimicking Natural Substrates: Peptide inhibitors are often designed to resemble the natural substrates of the target protease. ontosight.ai This allows them to competitively bind to the enzyme's active site. Z-VAD-FMK's peptide sequence (Val-Ala-Asp) is recognized by a broad range of caspases.

Incorporating a "Warhead": A reactive functional group, or "warhead," is crucial for irreversible inhibition. In Z-VAD-FMK, the fluoromethylketone (FMK) group covalently binds to the cysteine residue in the caspase active site, permanently disabling the enzyme. ontosight.aiontosight.ai

Enhancing Stability: Native peptides are often susceptible to degradation by proteases. Modifications such as N-terminal capping (the "Z" or benzyloxycarbonyl group in Z-VAD-FMK), cyclization, or the inclusion of non-natural amino acids can increase stability. researchgate.netnih.gov

Improving Cell Permeability: For intracellular targets, inhibitors must be able to cross the cell membrane. Strategies to enhance permeability include increasing hydrophobicity or adding specific chemical moieties. bohrium.com

Targeting Allosteric Sites: An alternative to active-site inhibition is targeting allosteric sites—regions on the enzyme outside the active site that can modulate its activity. nih.gov This can offer greater specificity.

These design strategies aim to create inhibitors with high potency, selectivity, and bioavailability for research and therapeutic applications.

Development of Cell-Permeable Analogs (e.g., Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone)

A significant advancement in the utility of Z-VAD-FMK was the development of its cell-permeable analog, Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone (Z-VAD(OMe)-FMK). bpsbioscience.comcaymanchem.comcellsignal.com The addition of a methyl ester to the aspartic acid residue (Asp(OMe)) increases the compound's hydrophobicity, facilitating its passage across the cell membrane. promega.com Once inside the cell, cellular esterases are thought to cleave the methyl group, converting the molecule to its active, charged form, which then irreversibly inhibits caspases. drugbank.com

This modification was crucial for enabling in vivo and cell-based studies of apoptosis, allowing researchers to probe the roles of caspases in intact biological systems. selleckchem.comcaymanchem.com Z-VAD(OMe)-FMK has been instrumental in demonstrating the involvement of caspases in various cellular processes, including apoptosis induced by a wide range of stimuli. bpsbioscience.comapexbt.com

Structure-Activity Relationship Studies (e.g., P1, P2 sites)

The effectiveness of peptide inhibitors is highly dependent on the interactions between the inhibitor's amino acid residues and the corresponding binding pockets (subsites) of the protease. These are denoted as P1, P2, P3, etc., extending from the cleavage site.

P1 Site: For caspases, the P1 position, which binds to the S1 subsite of the enzyme, has a strong preference for aspartic acid (Asp). This is a critical determinant of caspase substrate recognition, and thus the Asp residue is a key feature of Z-VAD-FMK.

P2 and P3 Sites: The P2 and P3 positions (occupied by Alanine and Valine in Z-VAD-FMK, respectively) also contribute to binding affinity and specificity, although they are generally more tolerant of different amino acids than the P1 site. Structure-activity relationship (SAR) studies involve systematically altering these residues to understand their impact on inhibitory activity and selectivity for different caspase isoforms. For instance, the specific sequence of Z-DEVD-FMK confers higher selectivity for caspase-3. nih.gov

Structural studies, such as X-ray crystallography, have been vital in visualizing how inhibitors like Z-VAD-FMK bind to the active site of caspases, revealing unique binding modes and informing the design of next-generation inhibitors. nih.gov

Comparative Analysis with Other Protease Inhibitors

To understand the specific contributions of different caspases to cellular processes, Z-VAD-FMK is often compared with more selective inhibitors.

| Inhibitor | Target | Type | Key Features |

| Z-VAD-FMK | Pan-caspase | Irreversible | Broad-spectrum caspase inhibitor, useful for determining general caspase involvement. ontosight.aiselleckchem.com |

| Ac-DEVD-CHO | Caspase-3/7 | Reversible | More selective for effector caspases involved in the execution phase of apoptosis. The aldehyde (CHO) warhead results in reversible inhibition. nih.gov |

| Ac-YVAD-CHO | Caspase-1/4/5 | Reversible | Selective for inflammatory caspases, allowing for the differentiation between apoptotic and inflammatory pathways. |

| Other m-PFMKs | Varies | Irreversible | Other peptide-fluoromethylketones with different peptide sequences (e.g., Z-DEVD-FMK, Z-IETD-FMK) offer varying degrees of selectivity for different caspases. nih.govresearchgate.net |

Interactive Data Table: Comparison of Protease Inhibitors

Studies directly comparing these inhibitors have been crucial in dissecting the specific roles of different caspase subfamilies. For example, in a model of cigarette smoke-induced lung injury, Z-VAD-FMK was shown to improve both airway inflammation and emphysema, whereas the caspase-3 inhibitor Ac-DEVD-CHO only alleviated inflammation, suggesting the involvement of other caspases in the development of emphysema. nih.gov

Strategies for Targeted Modifications

The field of peptide inhibitor design continues to evolve, with new strategies aimed at improving specificity, stability, and delivery. nih.gov

Non-Natural Amino Acids: Incorporating unnatural amino acids can enhance proteolytic stability and introduce novel functionalities. researchgate.netyoutube.com

Cyclization: Constraining the peptide's conformation through cyclization can increase binding affinity and stability. researchgate.netbiorxiv.org This can be achieved through various chemical strategies, including the formation of disulfide bridges or other covalent linkages.

Macrocycle-Based Modifications: Macrocycles can be used to achieve site-selective modifications on peptides and proteins, either by acting as a "molecular glue" or by bringing reactive molecules into close proximity. acs.org

Tag-and-Modify Approaches: This strategy involves introducing a functional "tag" (like an azide (B81097) or alkyne group) into the peptide, which can then be selectively modified through bio-orthogonal chemistry, such as click chemistry. rsc.org

Peptide-Drug Conjugates (PDCs): To enhance therapeutic potential, peptide inhibitors can be conjugated to other molecules, such as drugs or imaging agents, to improve their pharmacokinetic profile and target delivery. nih.gov

These advanced strategies are paving the way for the development of highly specific and potent peptide-based inhibitors for a wide range of research and clinical applications.

Emerging Research Perspectives and Future Directions

Elucidation of Caspase-Independent Mechanisms of Action

A key area of emerging research is the ability of Z-VAD-FMK to trigger alternative, caspase-independent cell death pathways. Under conditions where apoptosis is blocked by Z-VAD-FMK, cells can be rerouted to undergo necroptosis, a form of programmed necrosis. frontiersin.orgnih.gov This process is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). frontiersin.orgnih.govnih.gov For instance, in macrophages stimulated with Toll-like receptor (TLR) ligands, Z-VAD-FMK treatment prevents caspase-8 activation, thereby unleashing RIPK1-dependent necroptosis. frontiersin.orgnih.gov

In addition to necroptosis, Z-VAD-FMK has been shown to induce autophagy in various cell types, including macrophages. tandfonline.comnih.gov The mechanism can be linked to the activation of RIPK1, which initiates the autophagic process. tandfonline.comnih.gov Electron microscopy of macrophages treated with Z-VAD-FMK and TLR ligands confirms the formation of autophagosomes and autolysosomes. nih.gov Some studies suggest that in certain contexts, necrosis may represent a terminal stage of autophagy initiated by the compound. tandfonline.com

Furthermore, the immunosuppressive effects of Z-VAD-FMK on T lymphocytes have been found to be independent of its ability to block caspase processing. nih.govnih.gov The compound inhibits T cell proliferation induced by mitogens and Interleukin-2 (IL-2), an effect linked to the blockade of the NF-κB signaling pathway rather than direct inhibition of caspase activation during T cell activation. nih.govnih.gov

Investigation of Non-Protease Targets (e.g., Bax)

The specificity of any chemical inhibitor is a critical parameter, and Z-VAD-FMK is no exception. Research has identified several "off-target" effects, particularly on other proteases. It has been reported to inhibit other cysteine proteases, including the lysosomal proteases cathepsin B and cathepsin H. ebi.ac.uknih.govaacrjournals.org This inhibition of cathepsins can contribute to caspase-independent cell death, complicating the interpretation of results that are solely attributed to caspase blockade. aacrjournals.org Another significant non-caspase target is peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). ebi.ac.ukresearchgate.net It has been suggested that the induction of autophagy by Z-VAD-FMK may be a result of NGLY1 inhibition rather than direct caspase inhibition. researchgate.net

The interaction of Z-VAD-FMK with non-protease targets like the pro-apoptotic Bcl-2 family member, Bax, appears to be indirect. In studies using the chemotherapeutic agent irofulven, Z-VAD-FMK did not prevent the initial translocation of Bax to the mitochondria, a key step in apoptosis. aacrjournals.org However, at later time points, the inhibitor did significantly reduce the loss of Bax from the cytosol, suggesting an indirect effect, possibly by blocking a downstream amplification loop that involves caspases. aacrjournals.org There is no current evidence to suggest a direct binding interaction between Z-VAD-FMK and Bax.

| Mechanism/Target | Description | Key Mediators | Cellular Context Example | Reference |

|---|---|---|---|---|

| Necroptosis Induction | Induces a programmed form of necrosis when caspase-8 is inhibited. | RIPK1, RIPK3, MLKL | TLR-stimulated macrophages | frontiersin.orgnih.govnih.gov |

| Autophagy Induction | Triggers cellular self-digestion process. | RIPK1, Beclin 1, Atg7 | Macrophages | tandfonline.comnih.gov |

| T Cell Proliferation Inhibition | Suppresses immune cell proliferation independent of caspase processing. | NF-κB pathway | Activated primary T cells | nih.govnih.gov |

| Cathepsin Inhibition | Inhibits lysosomal cysteine proteases. | Cathepsin B, Cathepsin H | Non-small cell lung cancer cells | ebi.ac.ukaacrjournals.org |

| NGLY1 Inhibition | Inhibits peptide:N-glycanase, potentially leading to autophagy. | NGLY1 | HEK 293 cells | researchgate.net |

Role in Modulating Immunological Responses Beyond Direct Cell Death

Z-VAD-FMK exhibits a complex, often paradoxical, role in modulating the immune system that goes beyond simply preventing the apoptosis of immune cells.

On one hand, it can act as an immunosuppressant. As noted, it inhibits the proliferation of human T cells by blocking NF-κB activation and subsequent expression of the IL-2 receptor α-chain (CD25), thereby rendering the cells unresponsive to IL-2 growth signals. nih.govnih.gov This effect is achieved without preventing the processing of caspases during T cell activation, highlighting a distinct immunomodulatory function. nih.gov

Conversely, Z-VAD-FMK can promote anti-tumor immune responses. By shifting the mode of cell death from apoptosis to a more inflammatory form like necroptosis, it can induce immunogenic cell death (ICD). nih.govfrontiersin.org Necroptotic cells release damage-associated molecular patterns (DAMPs), such as HMGB1, which act as powerful signals for the maturation and activation of dendritic cells (DCs). nih.govfrontiersin.org In mouse melanoma models, combining conventional therapies with Z-VAD-FMK to induce necroptosis led to increased DC and CD8+ T-cell infiltration into the tumor and reduced tumor growth. nih.gov

A detailed study on endotoxic shock revealed another layer of complexity. Z-VAD-FMK was found to protect mice from lethal lipopolysaccharide (LPS) challenge. frontiersin.orgnih.govnih.gov This protective effect was attributed to two main mechanisms: the induction of necroptosis in pro-inflammatory macrophages, which reduces the secretion of harmful cytokines, and the promotion of the accumulation of myeloid-derived suppressor cells (MDSCs), which further inhibit macrophage activation. frontiersin.orgnih.govnih.gov

Integration with Multi-Omics Approaches for Systems-Level Understanding

To deconstruct the complex cellular responses to Z-VAD-FMK, researchers are increasingly turning to multi-omics approaches. These systems-level analyses provide an unbiased, global view of the molecular changes induced by the compound.

Transcriptomics: Comparative transcriptomic analysis has been used to identify genes whose expression is modulated by caspase activity during developmental processes. In the chordate Ciona intestinalis, treating larvae with Z-VAD-FMK to block apoptosis allowed researchers to identify 65 genes that were differentially expressed, providing a database of genes transcriptionally controlled by apoptosis during morphogenesis. nih.gov This approach helps to uncover the non-cell-autonomous functions of apoptosis, where dying cells signal to their surviving neighbors.

Proteomics: Label-free quantitative proteomics has been employed to analyze the composition of autophagosomes isolated from cells treated with Z-VAD-FMK. researchgate.net This technique allows for the identification of proteins that are significantly enriched or depleted in these organelles, offering mechanistic insights into how Z-VAD-FMK induces autophagy and confirming the recruitment of key autophagy-related proteins. researchgate.net

These multi-omics strategies are crucial for building a comprehensive picture of the cellular pathways perturbed by Z-VAD-FMK, moving beyond a single-target, single-pathway line of investigation.

Advanced Imaging and Real-time Monitoring Techniques with Z-Val-Ala-DL-Asp-Fluoromethylketone

Visualizing the effects of Z-VAD-FMK in real-time and at high resolution within living cells is essential for understanding its dynamic mechanisms of action. A variety of imaging techniques are applied to monitor the cellular events modulated by the inhibitor.

Standard fluorescence microscopy and flow cytometry are routinely used with dyes like propidium iodide (PI) to quantify the loss of cell membrane integrity characteristic of necroptosis induced by Z-VAD-FMK. nih.gov Apoptosis is often assessed using TUNEL staining or Annexin V assays. nih.gov For visualizing the induction of autophagy, electron microscopy remains the gold standard for identifying the ultrastructural features of autophagosomes and autolysosomes. nih.gov

To facilitate real-time monitoring of caspase activity in live cells, fluorescently-tagged versions of the inhibitor have been developed. CaspACE™ FITC-VAD-FMK is a well-established example. promega.com This probe consists of the VAD-FMK peptide conjugated to a fluorescein isothiocyanate (FITC) molecule. It is cell-permeable and binds covalently to active caspases, allowing researchers to detect caspase activation within individual cells in real-time using fluorescence microscopy or flow cytometry. This tool is invaluable for directly observing the efficacy of caspase inhibition by Z-VAD-FMK or other compounds and for distinguishing between caspase-dependent and -independent processes as they occur.

| Effect | Mechanism | Affected Cell Types | Context | Reference |

|---|---|---|---|---|

| Immunosuppression | Inhibition of NF-κB activation and CD25 expression, leading to reduced T cell proliferation. | T Lymphocytes | In vitro T cell activation | nih.govnih.gov |

| Anti-Tumor Immunity | Induction of immunogenic cell death (necroptosis), leading to DC maturation and T cell infiltration. | Tumor cells, Dendritic Cells, CD8+ T cells | Cancer therapy models | nih.govfrontiersin.org |

| Alleviation of Endotoxic Shock | Induction of macrophage necroptosis and promotion of MDSC accumulation. | Macrophages, Myeloid-Derived Suppressor Cells (MDSCs) | LPS-induced endotoxemia | frontiersin.orgnih.govnih.gov |

Q & A

Q. What is the primary mechanism of action of Z-Val-Ala-DL-Asp-Fluoromethylketone in apoptosis studies?